7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC20398269
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN |
|---|---|
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 7-chloro-3-propan-2-yl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C11H14ClN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3 |
| Standard InChI Key | UMRQDENBJXWFAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CNC2=C1C=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound exhibits the following defining characteristics :
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IUPAC Name: 7-Chloro-1-propan-2-yl-2,3-dihydroindole
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Molecular Formula: C₁₁H₁₄ClN
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Molecular Weight: 195.69 g/mol
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SMILES Representation: CC(C)N1CCC2=C1C(=CC=C2)Cl
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InChIKey: ZURNDAQLZYGVAD-UHFFFAOYSA-N
Crystallographic and Conformational Data
X-ray diffraction studies on structurally related chloroindole derivatives reveal planar aromatic systems with dihedral angles between 80–105° for substituents . For 7-chloro-1-propan-2-yl-2,3-dihydroindole, computational models predict a puckered dihydroindole ring stabilized by van der Waals interactions between the isopropyl group and chlorine atom .
Synthetic Methodologies
Direct Synthesis Routes
While no published synthesis exists for this exact compound, analogous protocols for dihydroindoles involve:
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Cyclization of Chlorinated Anilines: Using cyclohexanone and zinc chloride under reflux .
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N-Alkylation: Reacting 2,3-dihydro-1H-indole with 3-chloropropionyl chloride in acetone at 70°C .
A hypothetical synthesis pathway could involve:
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Chlorination at the 7-position of 2,3-dihydro-1H-indole using N-chlorosuccinimide.
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Isopropyl Group Introduction via Mitsunobu alkylation or nucleophilic substitution .
Yield Optimization Challenges
Key challenges include:
Physicochemical and Computational Properties
Key Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (XLogP3-AA) | 3.5 |
| Rotatable Bonds | 1 |
| Hydrogen Bond Acceptors | 1 |
| Polar Surface Area | 12.89 Ų |
| Molar Refractivity | 57.76 cm³/mol |
Drug-Likeness Predictions
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Lipinski’s Rule Compliance: Molecular weight <500, LogP <5, H-bond acceptors <10 .
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Bioavailability Score: 0.55 (moderate permeability predicted).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antimalarial Agents: Via functionalization at the 2-position .
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Dopamine Analogues: Structural similarity to tetrahydroisoquinoline frameworks .
Material Science Applications
Chlorinated indoles are utilized in:
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